4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine is an organic compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine typically involves the reaction of 5-chloro-2-methoxyaniline with a pyrimidine derivative under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as zinc chloride (ZnCl2) in the presence of ammonium acetate . The reaction is carried out under reflux conditions in a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine
- 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride
Uniqueness
4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its chlorine and methoxy groups contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H10ClN3O |
---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10ClN3O/c1-16-10-3-2-7(12)6-8(10)9-4-5-14-11(13)15-9/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
LDDXQGSJJYTKNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NC=C2)N |
Origin of Product |
United States |
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